molecular formula C12H14O5 B6285227 (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid CAS No. 73490-49-0

(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid

Cat. No.: B6285227
CAS No.: 73490-49-0
M. Wt: 238.2
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Description

(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups at positions 2, 4, and 5, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various carboxylic acids, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. For example, its anti-inflammatory properties could be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid: Similar structure but with different substitution pattern on the phenyl ring.

    (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid: Lacks one methoxy group compared to the target compound.

    (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid: Another derivative with a different substitution pattern.

Uniqueness

(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups at positions 2, 4, and 5 on the phenyl ring can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

73490-49-0

Molecular Formula

C12H14O5

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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